![molecular formula C14H20ClNO2 B2361853 6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride CAS No. 2126162-17-0](/img/structure/B2361853.png)
6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride is a chemical compound with the empirical formula C11H14ClNO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 6’,7’-dimethoxy-3’Н-spiro[isoquinoline-1,4’-cyclopentane]-1’-carboxylate with ammonia and isopropylamine. This reaction affords dihydroisoquinoline carboxamides that are reduced with NaBH4 in amides of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.COc1cc2CCN=Cc2cc1OC
. The InChI key for this compound is PQXVEYYRJHMTEV-UHFFFAOYSA-N
. Chemical Reactions Analysis
The reaction of unsubstituted carboxamide with chloroacetyl chloride leads to chloroamide that reacts with versatile secondary amines and heterylthiols providing the corresponding substituted amino- and sulfanylamides of tetrahydroisoquinoline series .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 227.69 . The CAS Number for this compound is 20232-39-7 .Scientific Research Applications
Synthesis of Acetamide Derivatives
The compound serves as a precursor in the synthesis of new substituted acetamide derivatives. These derivatives have been explored for their potential use in medicinal chemistry due to their significant biological activity . The process involves the reaction of the compound with ammonia and isopropylamine, followed by reduction with sodium borohydride (NaBH4), leading to the formation of dihydroisoquinoline carboxamides.
Creation of Tetrahydroisoquinoline Derivatives
Researchers have utilized the compound for the synthesis of novel tetrahydroisoquinoline derivatives. These derivatives are of interest due to their wide range of physiological activities, including antispasmodic, sympathomimetic, anticonvulsant, and antibacterial properties . The synthesis process often involves cyclization and treatment with various amines to achieve the desired pharmacological effects.
Development of Antagonists for Muscarinic Receptors
The compound has been used in the synthesis of highly selective antagonists of muscarinic M4 receptors. These receptors play a crucial role in the central nervous system, and antagonists can be beneficial in the treatment of neurological disorders .
Structural Analogs of Isoquinoline Alkaloids
Due to its structural similarity, the compound is used to create analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines. These analogs are studied for their potential therapeutic applications, given the medicinal value of natural isoquinoline alkaloids .
Heterocyclization Reactions
The compound undergoes heterocyclization reactions with o-quinone methides to form compounds like naphtho[1’,2’:5,6][1,3]oxazino-[2,3-a]isoquinolines. These reactions are significant in the synthesis of complex heterocyclic compounds that may have pharmaceutical applications .
Synthesis of Tetrabenazine Derivatives
It is used in the synthesis of Tetrabenazine (T284000) derivatives. Tetrabenazine is a drug used for the treatment of hyperkinetic movement disorders, and the compound’s role in its synthesis is crucial for developing new therapeutic agents .
Pharmaceutical Research and Drug Development
The compound’s derivatives are being researched for their potential use in pharmaceuticals. Their physical and chemical properties, such as solubility and stability, make them suitable candidates for drug development and the creation of new medications .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized through a reaction of ethyl 6’,7’-dimethoxy-3’ н-spiro [isoquinoline-1,4’-cyclopentane]-1’-carboxylate with ammonia and isopropylamine . This results in dihydroisoquinoline carboxamides . The exact interaction of these carboxamides with their targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that many alkaloids contain the 1,2,3,4-tetrahydroisoquinoline core in their structures , which plays an important role in medicinal chemistry due to their significant biological activity . The exact pathways and their downstream effects influenced by this compound remain to be elucidated.
properties
IUPAC Name |
6,7-dimethoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-12-8-10-4-7-15-14(5-3-6-14)11(10)9-13(12)17-2;/h8-9,15H,3-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUHTVLWXQUBSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC23CCC3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.